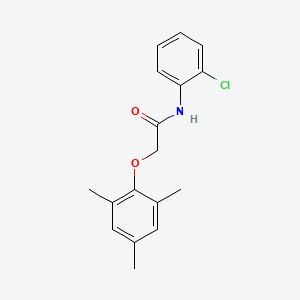
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide, also known as DFDNB, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its mechanism of action and physiological effects. In
作用機序
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide acts as a sulfonamide inhibitor by binding to the active site of enzymes and blocking their activity. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in regulating the acid-base balance in the body. N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide also inhibits the activity of other enzymes, including acetylcholinesterase and aldose reductase.
Biochemical and Physiological Effects:
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide in lab experiments is its high purity level. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide is its potential toxicity. It is important to use appropriate safety precautions when handling N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide in the lab.
将来の方向性
There are several future directions for the use of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide in scientific research. One area of interest is the development of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide-based fluorescent probes for imaging biological systems. Another area of interest is the use of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide as a tool for studying the structure and function of enzymes. Additionally, there is potential for the use of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide in drug development, particularly in the development of sulfonamide-based inhibitors for the treatment of cancer and other diseases.
Conclusion:
In conclusion, N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide is a sulfonamide derivative that has potential applications in scientific research. It can be synthesized through a reaction between diphenylmethylamine and 3,4-difluorobenzenesulfonyl chloride and has a high purity level. N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has been shown to have a variety of scientific research applications, including as a probe to study protein conformational changes and protein-ligand interactions. It acts as a sulfonamide inhibitor by binding to the active site of enzymes and blocking their activity. N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has potential advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide can be synthesized through a reaction between diphenylmethylamine and 3,4-difluorobenzenesulfonyl chloride in the presence of a base. The reaction yields N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide as a white crystalline solid with a high purity level. The synthesis method has been optimized to increase the yield and purity of N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide.
科学的研究の応用
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has potential applications in scientific research, particularly in the field of biochemistry and biophysics. It is used as a probe to study protein conformational changes and protein-ligand interactions. N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide can also be used as a fluorescent probe to study the dynamics of membrane proteins and lipid bilayers. Additionally, N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide has been used as a tool to study the structure and function of enzymes.
特性
IUPAC Name |
N-benzhydryl-3,4-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO2S/c20-17-12-11-16(13-18(17)21)25(23,24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBKDWWJUZFGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diphenylmethyl)-3,4-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5885143.png)



![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde oxime](/img/structure/B5885178.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)


![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)

![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)
